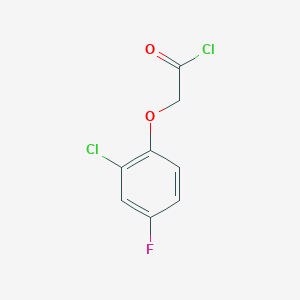

![molecular formula C16H12F6O3S2 B1420773 Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate CAS No. 1226574-99-7](/img/structure/B1420773.png)

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate

Vue d'ensemble

Description

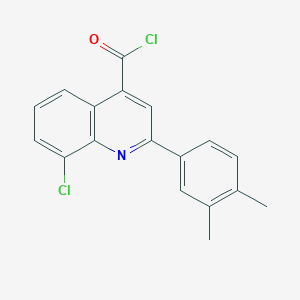

“Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate” is a type of sulfonium salt . Sulfonium ions are defined as positively charged organosulfur compounds in which the central sulfur atom is bonded to three organic substituents .

Synthesis Analysis

Sulfonium salts have been the subject of numerous synthetic strategies over the past two decades . The reactivity of sulfonium salts is dominated by the positive charge that they bear, which is mainly located at sulfur . Thus, α-CH deprotonation of alkyl sulfonium salts leads to the formation of sulfur ylides .Molecular Structure Analysis

In sulfonium salts, the sulfur atom still possesses a stereochemically active free electron pair, which forces sulfur to adopt the pyramidal geometry expected from the application of the VSEPR rules . For this reason, sulfonium salts are not only isoelectronic but also isostructural to typical phosphines .Chemical Reactions Analysis

The reactivity of sulfonium salts is dominated by the positive charge that they bear, which is mainly located at sulfur . Thus, α-CH deprotonation of alkyl sulfonium salts leads to the formation of sulfur ylides . These ylides are of demonstrated utility for the synthesis of three-membered rings such as cyclopropanes, epoxides, and aziridines .Physical And Chemical Properties Analysis

Sulfonium salts show higher thermodynamic stability, much more structural diversity, and are easier to handle under atmospheric conditions compared with their lighter analogues, oxonium salts . They can often be purified by traditional silica gel column chromatography .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate can be efficiently synthesized from 2-bromo-3,3,3-trifluoroprop-1-ene and is involved in double alkylation with active methylene compounds. This process yields trifluoromethylated cyclopropane derivatives and facilitates the synthesis of trifluoromethylated aminothiophenes (Kasai, Maeda, Furuno, & Hanamoto, 2012).

- A biaryl coupling reaction of phenol derivatives can be activated by a sulfonium salt formed from diphenyl sulfoxide and trifluoromethanesulfonic anhydride. This method enables rapid, one-pot reactions without leaving traces of the sulfonium moiety (Higuchi, Tago, Kokubo, Ito, Tayu, Sugiyama, & Kawasaki, 2018).

- The oxidation of diphenyl disulfides to oligo(p-phenylene sulfides) is facilitated by anodic oxidation in acidic media, involving the formation of phenylbis(phenylthio)sulfonium cations (Yamamoto, Tsuchida, Nishide, Yoshida, & Park, 1992).

Organic Synthesis and Applications

- The compound is used in the Wittig olefination process to produce 3,3,3-trifluoropropenylidene compounds, showing potential in organic synthesis (Hanamoto, Morita, & Shindo, 2003).

- It plays a role in the synthesis of 2-arylaziridines from styrene derivatives, indicating its versatility in organic chemistry (Matsuo, Yamanaka, Kawana, & Mukaiyama, 2003).

- The compound is a source for trifluoromethylcarbene, useful in Fe-catalyzed cyclopropanation of olefins, thus contributing to the field of organometallic chemistry (Duan, Lin, Xiao, & Gu, 2016).

Potential in Polymerization and Catalysis

- In the field of polymer science, the compound assists in the oxidative polymerization of diphenyl disulfide, offering insights into the formation and mechanisms of polymers (Yamamoto, Jikei, Oi, Nishide, & Tsuchida, 1991).

- Its utility extends to the preparation of aryl sulfonium salts, which are significant in photoinitiators for UV curing systems, highlighting its application in material science (Bianxian, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

diphenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3S.CHF3O3S/c16-15(17,18)11-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-12H;(H,5,6,7)/q+1;/p-1/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRLZZAZRUAIFE-CALJPSDSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[S+](/C=C/C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

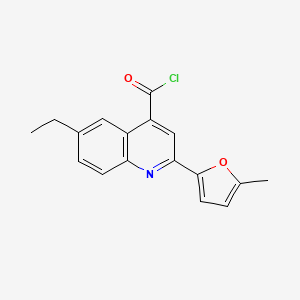

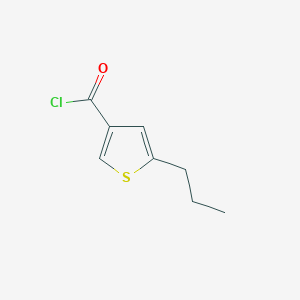

![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)